3-Chloro-N-(2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)ethyl)benzamide
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Overview
Description
3-Chloro-N-(2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)ethyl)benzamide is a complex organic compound with the molecular formula C15H13ClN4O2 and a molecular weight of 316.749 g/mol This compound is known for its unique structure, which includes a chlorinated benzamide moiety and a pyridinylmethylene hydrazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)ethyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-(3-pyridinylmethylene)hydrazinecarboxamide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-Chloro-N-(2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)ethyl)benzamide: Similar structure but with a different position of the chlorine atom.
3-Chloro-N-(2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)ethyl)benzamide: Similar structure but with a different position of the pyridinylmethylene group.
Uniqueness
3-Chloro-N-(2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)ethyl)benzamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H13ClN4O2 |
---|---|
Molecular Weight |
316.74 g/mol |
IUPAC Name |
3-chloro-N-[2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C15H13ClN4O2/c16-13-5-1-4-12(7-13)15(22)18-10-14(21)20-19-9-11-3-2-6-17-8-11/h1-9H,10H2,(H,18,22)(H,20,21)/b19-9+ |
InChI Key |
ORUGZXLBFQYAAD-DJKKODMXSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC(=O)N/N=C/C2=CN=CC=C2 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC(=O)NN=CC2=CN=CC=C2 |
solubility |
47.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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